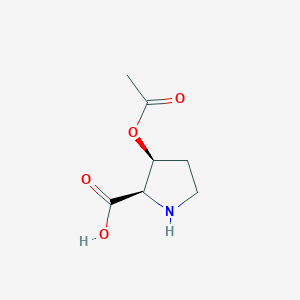
1-(5-chloro-1H-pyrazol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloro substituent at the 5-position of the pyrazole ring and an ethanone group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,2-dichlorovinyl ketones with hydrazines. The reaction typically proceeds under reflux conditions in the presence of a solvent such as chloroform and a catalyst like thionyl chloride . Another method involves the elimination of hydrogen chloride from 5-chloro-1-(2-chloroethyl)-1H-pyrazoles using bases like sodium hydroxide in ethanol or potassium tert-butoxide in pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro substituent at the 5-position can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.
科学研究应用
1-(5-Chloro-1H-pyrazol-3-yl)ethanone has several scientific research applications:
作用机制
The mechanism of action of 1-(5-chloro-1H-pyrazol-3-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and tyrosine kinases, leading to anti-inflammatory and anticancer effects . The chloro substituent and ethanone group contribute to the compound’s binding affinity and selectivity towards these targets.
相似化合物的比较
5-Chloro-1-vinyl-1H-pyrazole: Similar in structure but with a vinyl group instead of an ethanone group.
3-Alkenyl-5-chloro-1H-pyrazoles: These compounds have alkenyl substituents at the 3-position.
1-(1H-Pyrazol-3-yl)ethanone: Lacks the chloro substituent at the 5-position.
Uniqueness: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone is unique due to the presence of both a chloro substituent and an ethanone group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in pharmaceutical research.
属性
分子式 |
C5H5ClN2O |
|---|---|
分子量 |
144.56 g/mol |
IUPAC 名称 |
1-(5-chloro-1H-pyrazol-3-yl)ethanone |
InChI |
InChI=1S/C5H5ClN2O/c1-3(9)4-2-5(6)8-7-4/h2H,1H3,(H,7,8) |
InChI 键 |
LQBQIPOSTLZPGW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NNC(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


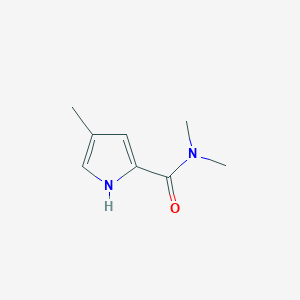
![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)
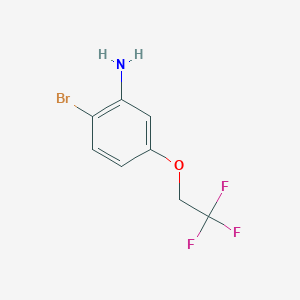
![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)

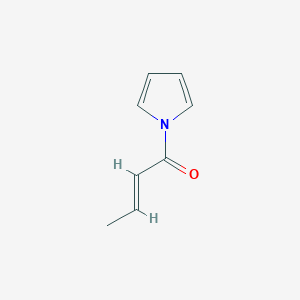
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)
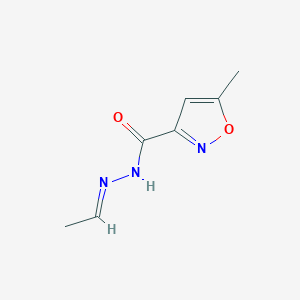
![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)

![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)
